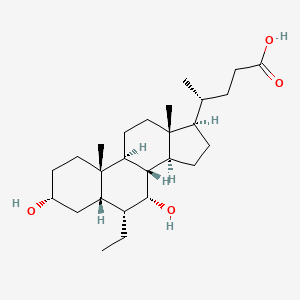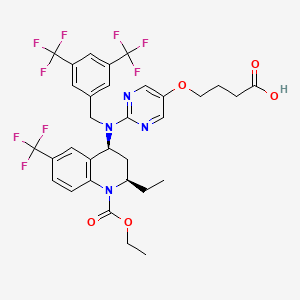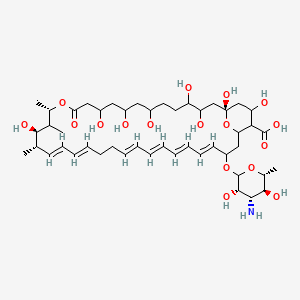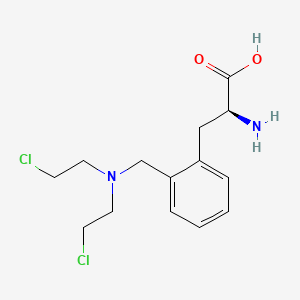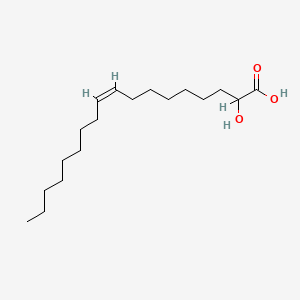
2-Hydroxyoleic acid
Vue d'ensemble
Description
2-Hydroxyoleic acid (2OHOA) is a synthetic analog of the fatty acid oleic acid with potential antitumor activity . It is used for membrane lipid therapy . Upon administration, 2OHOA activates sphingomyelin synthase (SMS), thereby increasing the concentration of sphingomyelin (SM) and diacylglycerol (DAG) in the tumor cell membrane .
Synthesis Analysis
The synthesis of 2OHOA involves a ternary gradient of hexane, 2-propanol, and methanol . It is a synthetic and non-β oxidation-metabolizable oleic acid derivative .Molecular Structure Analysis
2OHOA has 18 carbon atoms with a cis double bond between carbons 9 and 10 . It is classified as a monounsaturated omega-9 fatty acid . It has a hydroxyl moiety on the α-carbon that prevents its rapid degradation through β-oxidation .Chemical Reactions Analysis
2OHOA plays a role in membrane organization, alterations in membrane fluidity, an increase of the tendency to form non-lamellar structures, and remodeling of microdomains by interacting with the lipids in membranes of pathological cells .Physical And Chemical Properties Analysis
2OHOA has a molecular weight of 320.44 g/mol . It contains 34 Hydrogen atoms, 18 Carbon atoms, and 3 Oxygen atoms .Applications De Recherche Scientifique
Anti-Cancer Drug-Centered Nanoparticles
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 2OHOA has been used as a self-assembly inducer for anti-cancer drug-centered nanoparticles . It was conjugated with a series of anticancer drugs through a disulfide-containing linker to enhance cell penetration and secure drug release inside the cell .
- Methods of Application: The antiproliferative evaluation of the synthesized nanoparticle formulations was conducted against three human tumor cell lines .
- Results: The nanoassemblies exhibited antiproliferative activity at micromolar and submicromolar concentrations . Certain nanoformulations induced intracellular ROS increase in glioblastoma LN-229 cells, similar to the free drug .
Regulation of Oncogenic Potassium Channels
- Scientific Field: Cellular Biology
- Application Summary: 2OHOA has been found to regulate the oncogenic potassium channel Kv10.1 .
- Methods of Application: The effects of 2OHOA on Kv10.1 channels were evaluated using electrophysiological techniques and a cell proliferation assay .
- Results: 2OHOA increased Kv10.1 channel currents in a voltage-dependent manner, shifted its conductance-voltage relationship towards negative potentials, and accelerated its activation kinetics . It also reduced proliferation of cells that expressed Kv10.1 channels .
Myelination Studies
- Scientific Field: Neurobiology
- Application Summary: 2OHOA has been used as a modulator of the sphingolipid and glycerophospholipid pathway to study its effects on myelination .
- Methods of Application: The modulation of sphingolipid and glycerophospholipid pathways in myelinating dorsal root ganglia cultures .
- Results: Selected molecules interacting with these pathways were able to modify the altered geometric parameters of CMT1A myelinated fibers .
Drug Delivery
- Scientific Field: Pharmaceutical Sciences
- Application Summary: 2OHOA has been used in the formulation of liposome dosage forms for drug delivery .
- Methods of Application: 2OHOA was incorporated into positively charged mono- and bilayer membranes containing 1-palmitoyl-2-oleoyl- sn-glycero-3-ethylphosphocholine (EPOPC), a synthetic cationic lipid .
- Results: Liposomes incorporating 2OHOA induced a more significant reduction in cancer cell membrane fluidity, accompanied by a heightened rate of cellular apoptosis when compared to the non-formulated 2OHOA .
Biophysical Studies
- Scientific Field: Biophysics
- Application Summary: 2OHOA has been used to study the biophysical properties of cancer cell membranes .
- Methods of Application: The alterations in cancer cell membrane fluidity and lipid packing characteristics before and after treatment were studied using a two-photon microscope and the Laurdan fluorescence probe .
- Results: Liposomes incorporating 2OHOA induced a more significant reduction in cancer cell membrane fluidity, accompanied by a heightened rate of cellular apoptosis when compared to the non-formulated 2OHOA .
Sphingolipid and Glycerophospholipid Pathway
- Scientific Field: Biochemistry
- Application Summary: 2OHOA has been used to study the sphingolipid and glycerophospholipid pathway .
- Methods of Application: The modulation of sphingolipid and glycerophospholipid pathways in myelinating dorsal root ganglia cultures .
- Results: Selected molecules interacting with these pathways were able to modify the altered geometric parameters of CMT1A myelinated fibers .
Membrane Lipid Therapy
- Scientific Field: Biochemistry
- Application Summary: 2OHOA has been used as a potent nontoxic antitumor drug for membrane lipid therapy . It forms nanoparticles (NPs) in water and was conjugated with a series of anticancer drugs through a disulfide-containing linker to enhance cell penetration and secure drug release inside the cell .
- Methods of Application: The antiproliferative evaluation of the synthesized NP formulations was conducted against three human tumor cell lines .
- Results: Nanoassemblies exhibit antiproliferative activity at micromolar and submicromolar concentrations . Certain nanoformulations induced intracellular ROS increase in glioblastoma LN-229 cells, similar to the free drug .
Regulation of Kv10.1 Channels
- Scientific Field: Cellular Biology
- Application Summary: 2OHOA has been found to regulate Kv10.1 channels . It is proposed as a novel antitumoral mechanism of 2OHOA accomplished through the regulation of Kv10.1 channels .
- Methods of Application: The effects of 2OHOA on Kv10.1 channels expressed in HEK-293 cells were evaluated using electrophysiological techniques and a cell proliferation assay .
- Results: 2OHOA increased Kv10.1 channel currents in a voltage-dependent manner, shifted its conductance-voltage relationship towards negative potentials, and accelerated its activation kinetics . It also reduced proliferation of cells that expressed Kv10.1 channels .
Membrane Lipid Therapy
- Scientific Field: Biochemistry
- Application Summary: 2OHOA has been used as a potent nontoxic antitumor drug for membrane lipid therapy . It forms nanoparticles (NPs) in water and was conjugated with a series of anticancer drugs through a disulfide-containing linker to enhance cell penetration and secure drug release inside the cell .
- Methods of Application: The antiproliferative evaluation of the synthesized NP formulations was conducted against three human tumor cell lines .
- Results: Nanoassemblies exhibit antiproliferative activity at micromolar and submicromolar concentrations . Certain nanoformulations induced intracellular ROS increase in glioblastoma LN-229 cells, similar to the free drug .
Orientations Futures
2OHOA has been selected as a self-assembly inducer due to its ability to form nanoparticles (NPs) in water . It has been conjugated with a series of anticancer drugs through a disulfide-containing linker to enhance cell penetration and to secure drug release inside the cell . This suggests that 2OHOA could be used in the future for more efficient drug delivery systems .
Propriétés
IUPAC Name |
(Z)-2-hydroxyoctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOOFITVPOOSY-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430863 | |
| Record name | (Z)-2-hydroxyoctadec-9-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyoleic acid | |
CAS RN |
56472-29-8 | |
| Record name | 2-Hydroxy-9-cis-octadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056472298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-2-hydroxyoctadec-9-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56472-29-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDROXIOLEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSV3KVO1BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



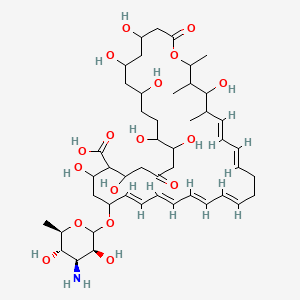
![(11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1677062.png)
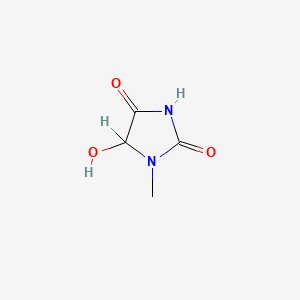
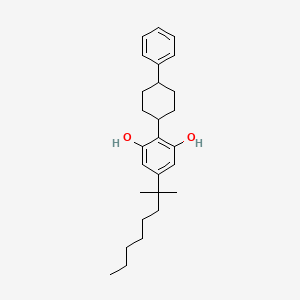
![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)
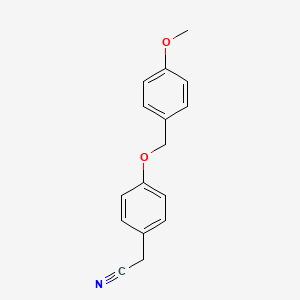

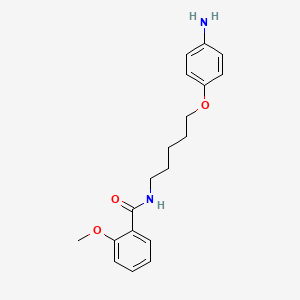
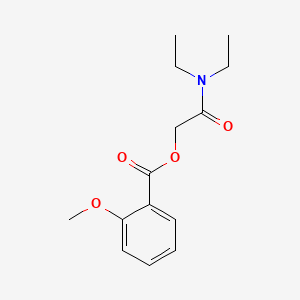
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)
